molecular formula C26H26N4O2S B11110334 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

Cat. No.: B11110334
M. Wt: 458.6 g/mol
InChI Key: BUKCAYKYXXVFBS-UHFFFAOYSA-N
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Description

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a phenyl group, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide can be compared with other thienopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

InChI

InChI=1S/C26H26N4O2S/c31-24(27-14-13-18-8-3-1-4-9-18)20-12-7-15-30(16-20)26-28-22-21(19-10-5-2-6-11-19)17-33-23(22)25(32)29-26/h1-6,8-11,17,20H,7,12-16H2,(H,27,31)(H,28,29,32)

InChI Key

BUKCAYKYXXVFBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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